6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Overview
Description
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Properties
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine and its derivatives have been studied for their antitumor properties. For example, 9-hydroxy-1-(N-substituted carbamoyl)-olivacines, derived from this compound, displayed significant cytotoxicity against cultured L1210 and colon 38 cells and showed promising antitumor activity in vivo in leukemia and colon models (Jasztold-Howorko et al., 1994).
Potential Treatment for Human Papillomavirus Infections
A study described the efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections. This synthesis involved an asymmetric reductive amination resulting in high diastereofacial selectivity (Boggs et al., 2007).
Photophysics Research
This compound has also been utilized in photophysics research. Two fluorophores synthesized from derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one showed sensitivity to solvent polarity, particularly in their electronic excited state. This was observed through steady-state and time-resolved fluorescence experiments (Ghosh et al., 2013).
Inhibitors of Glial GABA Uptake
Another research focused on the synthesis of compounds for selective inhibition of glial GABA uptake. This study synthesized various derivatives, including 3-methoxy-4,5,6,7-tetrahydro-1,2-benzisoxazol-4-one, from this compound. These compounds were evaluated for their effects on GABA uptake mechanisms in vitro (Falch et al., 1999).
Fluorescent Probes Synthesis
The compound was also used in the synthesis of new fluorescent carboxylic acid derivatives. These derivatives were synthesized via Japp–Klingemann reaction followed by Fischer indole cyclization, leading to hydrogen bond-sensitive fluorescent probes (Mitra et al., 2013).
Properties
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-16-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h5-7,11,15H,2-4,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRMVZJKULAOME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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